molecular formula C6H12O8 B2881011 L-Xylo-2-Hexulosonic Acid Hydrate CAS No. 219905-82-5

L-Xylo-2-Hexulosonic Acid Hydrate

Cat. No.: B2881011
CAS No.: 219905-82-5
M. Wt: 212.154
InChI Key: AJDGHHWRQQMMDK-RROVWVHZSA-N
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Description

L-Xylo-2-Hexulosonic Acid Hydrate, also known as 2-Keto-L-gulonic acid hydrate, is a chemical compound with the molecular formula C6H10O7. It is a direct precursor of vitamin C (ascorbic acid) and plays a crucial role in various biochemical processes. This compound is widely distributed in plants and animals and is essential for collagen synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Xylo-2-Hexulosonic Acid Hydrate can be synthesized through the oxidation of L-sorbose using microbial fermentation or chemical oxidation methods. The microbial fermentation method involves the use of specific strains of bacteria, such as Gluconobacter oxydans, which oxidize L-sorbose to produce L-xylo-2-Hexulosonic acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the fermentation of L-sorbose followed by purification processes such as crystallization. The compound is then isolated and dried to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

L-Xylo-2-Hexulosonic Acid Hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its conversion into vitamin C and other derivatives .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major product formed from the reactions of this compound is vitamin C (ascorbic acid). Other derivatives, such as 2-Keto-L-gulonic acid, are also produced during these reactions .

Mechanism of Action

L-Xylo-2-Hexulosonic Acid Hydrate exerts its effects primarily through its conversion to vitamin C. The compound acts as a physiological antioxidant and coenzyme for various hydroxylation reactions. It is required for collagen synthesis and plays a vital role in maintaining the structural integrity of connective tissues .

Comparison with Similar Compounds

L-Xylo-2-Hexulosonic Acid Hydrate is unique due to its role as a direct precursor of vitamin C. Similar compounds include:

These compounds share similar biochemical roles but differ in their specific chemical structures and pathways of synthesis.

Properties

IUPAC Name

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);1H2/t2-,3+,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDGHHWRQQMMDK-RROVWVHZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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